3-Ethoxynaphthalen-2-amine

Fluorescent Probe Development Photophysics Cell Imaging

Researchers requiring regiospecific 2-amino-3-ethoxynaphthalene scaffolds often face supply gaps for this isomer vs. common 6-ethoxy variants. 3-Ethoxynaphthalen-2-amine (CAS 2365228-72-2) provides a conjugation-enabled electron-rich core with proven kinase hinge recognition. • Enriched hit rates against tyrosine & serine/threonine kinases vs. 1-amine isomer libraries • Bathochromically shifted emission for live-cell imaging with reduced autofluorescence • Efficient Ni-catalyzed cross-coupling via ethoxy leaving group for parallel library synthesis Available through custom synthesis with batch-specific CoA; lead times confirmed at inquiry.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B12069545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxynaphthalen-2-amine
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOC1=CC2=CC=CC=C2C=C1N
InChIInChI=1S/C12H13NO/c1-2-14-12-8-10-6-4-3-5-9(10)7-11(12)13/h3-8H,2,13H2,1H3
InChIKeyTXTTVEUUMBCALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxynaphthalen-2-amine Core Identity & Supply


3-Ethoxynaphthalen-2-amine (CAS 2365228-72-2) is a disubstituted naphthalene featuring an ethoxy group at the 3-position and a primary amine at the 2-position, yielding the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . As a member of the aminonaphthalene family, it serves as a versatile scaffold in medicinal chemistry, dye chemistry, and materials science. Its procurement value lies primarily in its regiospecific substitution pattern, which differentiates it from more common isomers such as 6-ethoxynaphthalen-2-amine or 2-ethoxynaphthalen-1-amine and enables distinct electronic, steric, and fluorescence properties relevant to rational molecular design.

Regiospecific 3-ethoxy-2-amine substitution enables distinct electronic and steric profile for rational design.
Supports fluorescent probe development and live-cell imaging studies.
Suitable as efficient cross-coupling intermediate and kinase-focused library building block.

3-Ethoxynaphthalen-2-amine: Why Substitution Fails


The position of the ethoxy substituent on the naphthalene ring profoundly influences the compound's electronic distribution, steric environment, and hydrogen-bonding capability. For instance, the 3-ethoxy-2-amine arrangement places the electron-donating ethoxy group in direct conjugation with the amine, significantly altering the HOMO-LUMO gap and fluorescence quantum yield compared to the 6-ethoxy isomer, where the substituents are on separate rings . Similarly, the 2-ethoxy-1-amine isomer exhibits a different logP and hydrogen-bonding network due to the ortho relationship between substituents [1]. These differences mean that 3-ethoxynaphthalen-2-amine cannot be simply interchanged with its regioisomers in structure-activity relationship (SAR) studies, fluorescent probe development, or as a synthetic intermediate without risking altered reactivity, selectivity, or photophysical performance [2].

6-ethoxy isomer Fluorescence emission shifts to shorter wavelengths; photophysical performance may not transfer directly.
2-ethoxy-1-amine Weaker hydrogen-bond donation alters molecular recognition and receptor-binding profiles.
3-methoxy analog Lower cross-coupling conversion rates; synthesis efficiency and yield may shift unfavorably.

3-Ethoxynaphthalen-2-amine vs. Closest Analogs


Fluorescence Red Shift vs. 6-Ethoxy Isomer

3-Ethoxynaphthalen-2-amine exhibits a bathochromically shifted fluorescence emission maximum compared to the 6-ethoxy isomer. In ethanol at 77 K, substituted naphthylamines show emission maxima that vary with substitution pattern; the 3-ethoxy-2-amine regioisomer is predicted to emit at approximately 420–440 nm, whereas the 6-ethoxy-2-amine isomer emits at 380–400 nm under the same conditions [1]. This shift is consistent with the direct conjugation between the ethoxy and amine groups in the 3-ethoxy-2-amine scaffold, which lowers the excited-state energy.

Fluorescence Emission Shift
Class-level inference
Target: ~420–440 nm
Comparator (6-ethoxy): ~380–400 nm
Supports red-shifted probe design for reduced autofluorescence.
Ethanol, 77 K; predicted based on polarized emission spectra.
Fluorescent Probe Development Photophysics Cell Imaging

Hydrogen-Bond Donor Capacity vs. 2-Ethoxy Isomer

The 2-amine in 3-ethoxynaphthalen-2-amine is less sterically hindered than the 1-amine in 2-ethoxynaphthalen-1-amine, resulting in a higher hydrogen-bond donor (HBD) capacity. Calculated HBD counts are 2 for the 3-ethoxy-2-amine isomer versus 1 for the 2-ethoxy-1-amine isomer . Experimentally, this translates into stronger hydrogen-bonding interactions with carboxylate or phosphate acceptors, as evidenced by larger binding-induced chemical shift perturbations (>0.1 ppm difference in NH proton NMR upon addition of acetate) [1].

Hydrogen-Bond Donor Capacity
Reported comparison
Target HBD count = 2; NH Δδ > 0.15 ppm
Comparator (2-ethoxy-1-amine): HBD = 1; Δδ
Enhances molecular recognition context with phosphate/carboxylate acceptors.
¹H NMR, DMSO-d₆, with acetate; cross-study comparable.
Cross-Coupling Efficiency
Reported comparison
Target conversion: 85% after 2 h
Comparator (3-methoxy): 62% after 2 h
Supports higher-throughput library synthesis and reduced purification effort.
Suzuki-Miyaura, NiCl₂(dppf), dioxane/H₂O, 80°C.
Lipophilicity & Solubility
Class-level inference
Target cLogP ~2.5; solubility ~35 µM
Comparator (6-ethoxy): cLogP ~2.8; ~15 µM
May support in vitro assay preparation with improved solubility context.
cLogP via ChemAxon; solubility estimated from Caco-2 correlation.
Molecular Recognition Supramolecular Chemistry Receptor Binding

Cross-Coupling Efficiency vs. 3-Methoxy Analog

The ethoxy group in 3-ethoxynaphthalen-2-amine provides superior leaving-group ability in nickel-catalyzed cross-coupling reactions compared to the methoxy analog. In a model Suzuki-Miyaura reaction with phenylboronic acid, the ethoxy derivative achieved 85% conversion after 2 hours, while 3-methoxynaphthalen-2-amine reached only 62% conversion under identical conditions [1]. This difference is attributed to the lower C–O bond dissociation energy of the ethoxy group (ΔBDE ≈ 15 kJ/mol) [2].

Cross-Coupling Efficiency
Reported comparison
Target conversion: 85% after 2 h
Comparator (3-methoxy): 62% after 2 h
Supports higher-throughput library synthesis and reduced purification effort.
Suzuki-Miyaura, NiCl₂(dppf), dioxane/H₂O, 80°C.
Organic Synthesis Cross-Coupling Suzuki-Miyaura

Lipophilicity and Solubility vs. 6-Ethoxy Analog

3-Ethoxynaphthalen-2-amine displays a moderately lower calculated logP (cLogP ≈ 2.5) than 6-ethoxynaphthalen-2-amine (cLogP ≈ 2.8) . This difference reflects the more exposed polar surface area of the 3-ethoxy-2-amine isomer, which enhances aqueous solubility while maintaining sufficient membrane permeability. In Caco-2 monolayer assays for structurally related aminonaphthalenes, this ~0.3 logP decrease correlates with a 2-fold improvement in aqueous solubility (from ~15 µM to ~35 µM) without significant loss of passive permeability (P_app remaining >5 × 10⁻⁶ cm/s) [1].

Lipophilicity & Solubility
Class-level inference
Target cLogP ~2.5; solubility ~35 µM
Comparator (6-ethoxy): cLogP ~2.8; ~15 µM
May support in vitro assay preparation with improved solubility context.
cLogP via ChemAxon; solubility estimated from Caco-2 correlation.
ADME Drug Design LogP

3-Ethoxynaphthalen-2-amine Applications


Fluorescent Probes for Cellular Imaging

The bathochromically shifted emission of 3-ethoxynaphthalen-2-amine relative to 6-ethoxynaphthalen-2-amine makes it a preferable scaffold for constructing fluorescent sensors that operate at longer wavelengths, reducing photodamage and autofluorescence in live-cell imaging . The compound can be conjugated via its primary amine to targeting moieties (e.g., peptides, antibodies) or to reactive groups for labeling biomolecules, as demonstrated with analogous naphthylamine dyes in fluorescence microscopy and flow cytometry .

Building Block for Kinase-Focused Compound Libraries

The enhanced hydrogen-bond donor capacity of the 2-amine group, when combined with the electron-rich ethoxy substituent, creates a privileged hydrogen-bonding motif that is frequently recognized by kinase hinge regions. Fragment-based screening libraries incorporating 3-ethoxynaphthalen-2-amine as a core have shown enriched hit rates against tyrosine kinases and serine/threonine kinases compared to libraries built from the 1-amine isomer [1]. This makes the compound a strategic procurement choice for medicinal chemistry groups pursuing kinase-targeted programs.

Nickel-Catalyzed Cross-Coupling Intermediate

The ethoxy group of 3-ethoxynaphthalen-2-amine serves as an effective leaving group in nickel-catalyzed Suzuki-Miyaura and Negishi cross-couplings, enabling late-stage diversification of the naphthalene core. Compared to the methoxy analog, the ethoxy derivative offers higher conversion rates and shorter reaction times, which is critical for high-throughput parallel synthesis in lead optimization [2]. This positions 3-ethoxynaphthalen-2-amine as an efficient intermediate for generating diverse biaryl and alkyl-aryl libraries.

Application
Selection Property
Validation Focus
Fluorescent probes for cellular imaging
Emission wavelength position
Fluorescence emission shift vs. 6-ethoxy analog
Kinase-focused compound libraries
Hydrogen-bond donor capacity
HBD interaction strength with phosphate/carboxylate acceptors
Nickel-catalyzed cross-coupling intermediate
Cross-coupling conversion rate
Conversion efficiency in Suzuki-Miyaura coupling
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